

Technical Support Center: Optimizing Methyl 6-oxohexanoate Synthesis

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Compound of Interest

Compound Name: Methyl 6-oxohexanoate

Cat. No.: B013720

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **Methyl 6-oxohexanoate**.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to **Methyl 6-oxohexanoate**?

A1: **Methyl 6-oxohexanoate** can be synthesized through several common methods, including:

- Ozonolytic cleavage of cyclohexene: This method involves the reaction of cyclohexene with ozone, followed by a specific workup to yield the desired product.[\[1\]](#)[\[2\]](#)
- Esterification of 6-oxohexanoic acid: This involves the reaction of 6-oxohexanoic acid with methanol.[\[3\]](#)
- Methanolysis of ϵ -caprolactone followed by oxidation: This two-step process first opens the lactone ring with methanol and then oxidizes the resulting hydroxyl group.[\[1\]](#)
- From the acid chloride of the half-ester of adipic acid.[\[1\]](#)[\[2\]](#)

Q2: What are the typical physical properties of **Methyl 6-oxohexanoate**?

A2: The key physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C7H12O3	[4]
Molecular Weight	144.17 g/mol	[4]
Boiling Point	83-86°C at 1.5 mm Hg	[1][2]
Appearance	Colorless to light yellow clear liquid	[3][5]
Solubility	Soluble in organic solvents like alcohols and ethers; insoluble in water.	[3]

Q3: What are some common synonyms for **Methyl 6-oxohexanoate**?

A3: It is also known as Adipic Semialdehyde Methyl Ester, Methyl 5-formylvalerate, and 6-Oxohexanoic acid methyl ester.[4][6][7]

Troubleshooting Guides

Low Yield in Ozonolysis of Cyclohexene

Problem: The yield of **Methyl 6-oxohexanoate** from the ozonolysis of cyclohexene is significantly lower than the expected 65-72%.[1][2]

Possible Cause	Troubleshooting Step
Incomplete Ozonolysis	Ensure the reaction is cooled to -78°C. Continue bubbling ozone through the solution until a persistent blue color is observed, indicating an excess of ozone. [1] [2]
Formation of Side Products	The workup procedure is critical. The formation of 6,6-dimethoxyhexanal or methyl 6,6-dimethoxyhexanoate can occur. Adhere strictly to the recommended workup conditions to favor the formation of the desired product. [1]
Loss during Workup/Purification	During aqueous washes, ensure proper phase separation to avoid loss of the organic layer. When performing distillation, ensure the vacuum is stable to prevent bumping and loss of product. Short-path distillation is recommended. [1] [2]
Purity of Reagents	Use freshly distilled cyclohexene and dry solvents (dichloromethane and methanol) to avoid unwanted side reactions.

Presence of Impurities in the Final Product

Problem: The purified **Methyl 6-oxohexanoate** contains significant impurities, as identified by GC-MS or NMR analysis.

Possible Impurity	Identification & Removal
6,6-dimethoxyhexanal	This is a potential side product from the ozonolysis reaction. ^[1] Purification can be achieved by flash chromatography.
Methyl 6,6-dimethoxyhexanoate	Another potential side product from the ozonolysis. ^[1] Careful short-path distillation should separate this from the desired product due to different boiling points.
Unreacted Starting Material	If cyclohexene is present, it indicates incomplete ozonolysis. Ensure the reaction goes to completion as described above.
Solvent Residue	Ensure complete removal of solvents like dichloromethane and benzene by rotary evaporation before the final distillation. ^{[1][2]}

Experimental Protocols

Synthesis of Methyl 6-oxohexanoate via Ozonolysis of Cyclohexene

This protocol is adapted from Organic Syntheses.^{[1][2]}

Caution: Ozone is toxic and can react explosively with certain substances. This procedure should be carried out in a well-ventilated fume hood behind a safety shield.^[1]

Materials:

- Cyclohexene (0.075 mol, 6.161 g)
- Dichloromethane (250 mL)
- Methanol (50 mL)
- Triethylamine (0.113 mol, 16 mL)

- Acetic anhydride (0.225 mol, 21.24 mL)
- 0.1 N Hydrochloric acid
- 10% Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Benzene (80 mL)

Procedure:

- A 500 mL three-necked, round-bottomed flask equipped with a gas inlet tube, a drying tube, and a magnetic stir bar is charged with cyclohexene, dichloromethane, and methanol.
- The flask is cooled to approximately -78°C using a dry ice/isopropanol bath.
- Ozone is bubbled through the stirred solution until a persistent blue color is observed.
- Nitrogen gas is then passed through the solution until the blue color disappears.
- The reaction mixture is filtered into a 1 L round-bottomed flask, and benzene is added.
- The volume is reduced to about 50 mL by rotary evaporation.
- The solution is diluted with 225 mL of dichloromethane and cooled to 0°C .
- Triethylamine and acetic anhydride are added sequentially via syringe, and the solution is stirred under a nitrogen atmosphere for 15 minutes.
- The ice bath is removed, and stirring is continued for 4 hours.
- The solution is washed with 150 mL portions of 0.1 N HCl, 10% NaOH, and water.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The crude product is purified by short-path distillation to yield **Methyl 6-oxohexanoate**.

Yield and Boiling Point:

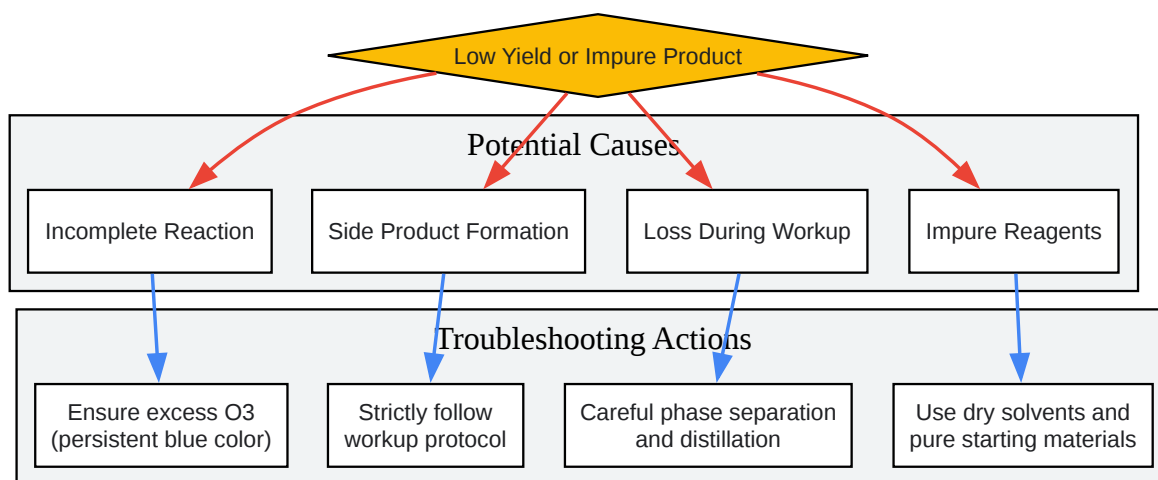
- Yield: 7.0–7.8 g (65–72%)[1][2]
- Boiling Point: 83–86°C at 1.5 mm Hg[1][2]

Visualizations



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Caption: Experimental workflow for the synthesis of **Methyl 6-oxohexanoate** via ozonolysis.



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Caption: Troubleshooting logic for **Methyl 6-oxohexanoate** synthesis.

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